molecular formula C24H17N3O4S2 B14955338 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14955338
M. Wt: 475.5 g/mol
InChI Key: QYDINDMAIOZLPT-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone-pyridopyrimidinone hybrid family, characterized by a fused pyrido[1,2-a]pyrimidin-4-one core substituted at position 3 with a (Z)-configured thiazolidin-5-ylidene group and at position 2 with a 3-methylphenoxy moiety. The thiazolidinone ring is further modified with a furan-2-ylmethyl group at position 3 and a thioxo group at position 2.

Properties

Molecular Formula

C24H17N3O4S2

Molecular Weight

475.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17N3O4S2/c1-15-6-4-7-16(12-15)31-21-18(22(28)26-10-3-2-9-20(26)25-21)13-19-23(29)27(24(32)33-19)14-17-8-5-11-30-17/h2-13H,14H2,1H3/b19-13-

InChI Key

QYDINDMAIOZLPT-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrido[1,2-a]pyrimidin-4-one Core

Position 2 Modifications
  • Target Compound: 2-(3-methylphenoxy) group.
  • BH21154 (CAS 371205-04-8): 2-{[3-(morpholin-4-yl)propyl]amino} group. The morpholine-containing alkylamino chain increases hydrophilicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the target compound .
  • BH21160 (CAS 487025-68-3) : 2-[4-(4-methoxyphenyl)piperazin-1-yl] group.
    • The piperazine ring introduces basicity, which may enhance solubility in acidic environments (e.g., gastrointestinal tract) .
Position 3 Modifications
  • Target Compound: (Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group. The thioxo group (C=S) enhances hydrogen-bonding capacity compared to oxo (C=O) derivatives .
  • BH21155 (CAS 488705-26-6) : (Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group.
    • The 3-ethoxypropyl chain increases hydrophobicity, favoring lipid bilayer interactions but reducing solubility .
  • Compound iD17 () : (Z)-[4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group linked to a glutamic acid derivative.
    • The glutamic acid moiety introduces chirality and carboxylate functionality, likely shifting target specificity toward bacterial MurD ligase .

Thiazolidinone Ring Modifications

Compound Thiazolidinone Substituents Key Properties
Target Compound 3-(Furan-2-ylmethyl), 2-thioxo Enhanced H-bonding; moderate lipophilicity
BH21157 (CAS 488716-17-2) 3-(3-ethoxypropyl), 2-thioxo High lipophilicity; suitable for oral delivery
Compound 3-Allyl, 2-thioxo Allyl group may confer metabolic instability
Compound 3-(4-chlorophenyl), 2-hydrazinylidene Chlorophenyl enhances electron-withdrawing effects
  • Thioxo vs.
  • Furan vs.

Biological Activity

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule with potential therapeutic applications. It features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of thiazolidine and furan moieties enhances its potential reactivity and biological interactions.

Chemical Structure and Properties

The compound exhibits several functional groups that contribute to its biological activity:

Structural Feature Description
Pyrido[1,2-a]pyrimidin-4-one Core A fused bicyclic system known for various biological activities.
Thiazolidine Ring Implicated in anti-diabetic and anti-inflammatory properties.
Furan Moiety Associated with antioxidant and antimicrobial activities.

Antimicrobial Activity

Studies have shown that compounds similar to this one exhibit significant antimicrobial properties. For instance, the thiazolidine derivatives are known to possess activity against various bacterial strains and fungi. The compound's structure suggests it could interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Potential

The antiproliferative effects of this compound were evaluated against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. Preliminary results indicate that the compound shows promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis or cell cycle arrest.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The furan ring can generate ROS, leading to oxidative stress in target cells.
  • Interference with Cell Signaling Pathways : It may modulate pathways such as PI3K/Akt and mTOR, which are crucial for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related thiazolidine derivatives against various pathogens. The minimum inhibitory concentration (MIC) was determined, showing that certain derivatives displayed higher activity than conventional antibiotics like ciprofloxacin and ketoconazole .

Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell growth significantly at micromolar concentrations. The study highlighted the role of structural modifications in enhancing anticancer activity .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions : Furan-2-carbaldehyde reacts with thiosemicarbazide to form thiazolidinone intermediates.
  • Formation of Pyrido[1,2-a]pyrimidin-4-one : Subsequent reactions lead to the formation of the final product through cyclization processes.

Q & A

Basic: What synthetic methodologies are recommended for constructing the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one cores in this compound?

Answer:
The synthesis involves multi-step protocols:

  • Thiazolidinone core : React 6-amino-1,3-dimethyluracil with aromatic aldehydes (e.g., 3-methylphenoxy-substituted aldehydes) to form Schiff bases, followed by cyclization with 2-mercaptoacetic acid under reflux in ethanol .
  • Pyrido[1,2-a]pyrimidin-4-one core : Condense substituted pyrimidine intermediates with α,β-unsaturated ketones via Michael addition, followed by oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
    Key validation : Monitor reaction progress via TLC and confirm final structure using 1H NMR^{1}\text{H NMR} (e.g., thioxo proton at δ 3.8–4.2 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Basic: How can researchers validate the stereochemical configuration (Z/E) of the methylidene group in this compound?

Answer:

  • NMR Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to detect spatial proximity between the furan-2-ylmethyl group and the pyrido-pyrimidinone ring protons, confirming the Z -configuration .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., C–H···O hydrogen bonding patterns in rhodanine derivatives) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Answer:

  • FT-IR : Identify thioxo (C=S, ~1250 cm1^{-1}), carbonyl (C=O, ~1700 cm1^{-1}), and aromatic C–H stretches (~3000 cm1^{-1}) .
  • 13C NMR^{13}\text{C NMR} : Confirm sp2^2 carbons (e.g., pyrido-pyrimidinone C4=O at ~160 ppm) and thiazolidinone C=S at ~180 ppm .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and ESI-MS for molecular ion validation .

Advanced: How to address contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic activity) in preclinical studies?

Answer:

  • Dose-Response Analysis : Perform IC50_{50}/MIC assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
  • Theoretical Modeling : Use DFT calculations to predict electron distribution in the thiazolidinone ring, correlating with reactive oxygen species (ROS) generation potential .
  • Metabolite Profiling : Identify metabolic degradation products (e.g., via LC-QTOF-MS) that may exhibit off-target effects .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis (λ~320 nm for conjugated systems) .
  • Microsomal Assays : Use liver microsomes to assess oxidative stability and identify susceptible sites (e.g., furan ring oxidation) .
  • Co-crystallization : Enhance stability by forming salts with counterions (e.g., HCl) or co-crystals with cyclodextrins .

Advanced: How to design SAR studies for improving this compound’s kinase inhibition selectivity?

Answer:

  • Scaffold Modification : Replace the 3-methylphenoxy group with electron-deficient aryl groups (e.g., 4-cyanophenyl) to enhance π-π stacking in kinase ATP pockets .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses against kinases (e.g., CDK2, EGFR) and prioritize substituents with high ΔG scores .
  • Enzymatic Assays : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™) .

Methodological: What experimental controls are essential when evaluating this compound’s antioxidant activity?

Answer:

  • Positive Controls : Include ascorbic acid and Trolox in DPPH/ABTS assays to benchmark radical scavenging efficacy .
  • Negative Controls : Use vehicle-only (e.g., DMSO) to exclude solvent interference in cell-based ROS assays .
  • Chelation Checks : Pre-treat samples with EDTA to rule out metal-ion-mediated antioxidant effects .

Methodological: How to resolve synthetic challenges in achieving high yields during the final coupling step?

Answer:

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of the pyrido-pyrimidinone and thiazolidinone moieties .
  • Solvent Optimization : Use toluene/DMF (4:1) at 80°C to balance reactivity and solubility .
  • Workup Refinement : Purify via silica gel chromatography (hexane/EtOAc, 3:1) and recrystallize from ethanol to remove unreacted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.